Tiropramide-d5
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Overview
Description
Tiropramide-d5 is a deuterium-labeled version of tiropramide, an antispasmodic drug used primarily for the treatment of gastrointestinal disorders such as irritable bowel syndrome and acute spastic abdominal pain . The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of tiropramide enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiropramide-d5 involves the acylation of racemic tyrosine with benzoyl chloride to form N,O-dibenzoyl-tyrosine. This intermediate undergoes amide formation with dipropylamine using the mixed anhydride method. The phenolic ester is then hydrolyzed with sodium hydroxide, followed by alkylation with deuterated ethyl chloride to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tiropramide-d5 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Tiropramide-d5 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations.
Mechanism of Action
Tiropramide-d5 exerts its effects by targeting smooth muscle cells in the gastrointestinal tract. It inhibits calcium influx and reduces intracellular calcium levels, leading to muscle relaxation. This action is mediated through the modulation of calcium channels and the inhibition of phosphodiesterase enzymes .
Comparison with Similar Compounds
Similar Compounds
Tiropramide: The non-deuterated version of tiropramide.
Octylonium: Another antispasmodic drug used for similar indications.
Hyoscine: A well-known antispasmodic with a different mechanism of action.
Uniqueness
Tiropramide-d5 is unique due to its deuterium labeling, which enhances its pharmacokinetic properties and makes it a valuable tool in drug development. Compared to similar compounds, this compound offers improved stability and reduced metabolic degradation .
Properties
Molecular Formula |
C28H41N3O3 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
N-[1-(dipropylamino)-3-[4-[2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]phenyl]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32)/i3D3,7D2 |
InChI Key |
FDBWMYOFXWMGEY-BBWXTLFWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CCOC1=CC=C(C=C1)CC(C(=O)N(CCC)CCC)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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